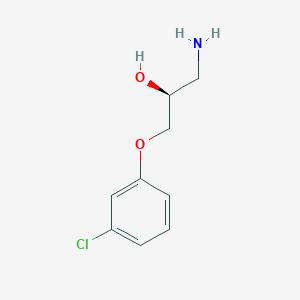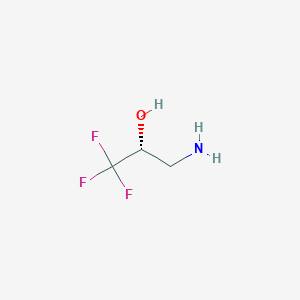
3-Chloro-3-(4-fluorophenyl)acrylonitrile
Vue d'ensemble
Description
3-Chloro-3-(4-fluorophenyl)acrylonitrile is a chemical compound with the empirical formula C9H5ClFN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves a solution of 3-chloropropenal (1, 3.0 mmol) in 20 mL of dichloromethane, to which molecular iodine (3.0 mmol) is added . The mixture is stirred for 3-5 minutes, then 4 mL of 30% aqueous ammonia solution is added to the reaction mixture and stirred further for 45 minutes .Molecular Structure Analysis
The molecular weight of this compound is 181.59 . The SMILES string representation of the molecule is N#C/C=C(Cl)/C(C=C1)=CC=C1F .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C9H5ClFN and its molecular weight is 181.59 .Applications De Recherche Scientifique
Crystal Structure Analysis
3-Chloro-3-(4-fluorophenyl)acrylonitrile, due to its fluorine atom, serves as a dipolarophile used in the construction of bioactive heterocycles. Its crystal structure plays a vital role in the study of organic transformations and in the synthesis of bioactive compounds, as well as in anti-cancer, anti-inflammatory, and cardiac therapies (Naveen et al., 2006).
Synthesis of Bioactive Derivatives
The compound is used in synthesizing thiazolidin-4-one derivatives, which demonstrate significant antioxidant activity. This application is crucial in the development of new therapeutic agents (El Nezhawy et al., 2009).
Spectroscopic Characterization
This compound derivatives are studied for their optical and spectroscopic characteristics, contributing to the field of materials science and molecular electronics. These studies help in understanding the effects of substituents on the electronic properties of acrylonitrile derivatives (Percino et al., 2011).
Anticancer Agent Synthesis
The compound is used to create novel 2,3-diphenyl acrylonitrile derivatives bearing halogens, showing considerable antiproliferative activity against human cancer cell lines. These findings are significant for developing selective anticancer agents (Li et al., 2018).
Fungicidal Activity
Research has been conducted on 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles synthesized using this compound. These compounds exhibit significant fungicidal activity, particularly against Colletotrichum gossypii (De-long, 2010).
Copolymerization Studies
The compound is integral in copolymerization studies, where its derivatives are used in conjunction with other materials to create new polymeric materials with varied applications, including in surface treatments and material enhancements (Savittieri et al., 2019).
Molecular Interaction Studies
This chemical plays a role in understanding the binding interactions between small molecules and biological targets. For example, its derivatives are studied to evaluate their interaction with the fat mass and obesity-associated protein, providing insights into molecular recognition and potential therapeutic applications (Bai et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJZLGBSSYBYSY-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126417-76-3 | |
| Record name | 126417-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)
![Benzhydryl 3-formyl-6-oxo-7-[(2-phenylacetyl)amino]-7,7a-dihydro-2H,6H-azeto[2,1-b][1,3]thiazine-4-carboxylate](/img/structure/B3039602.png)











